3,4-Dimethoxy-3-cyclobutene-1,2-dione
Overview
Description
3,4-Dimethoxy-3-cyclobutene-1,2-dione, commonly referred to as 3,4-DCB, is a chemical compound that has been studied for its potential applications in various scientific fields. It is a cyclic ketone that has been found to have a variety of biochemical and physiological effects on living organisms.
Scientific Research Applications
Optimized Synthesis and Purity
- Optimized Preparation : A study by Lunelli (2007) discusses the optimized preparation of 1,2-dichlorocyclobuten-3,4-dione, a key intermediate in cyclobutene chemistry, achieved through the reaction of squaric acid and oxalyl chloride. This process yields a high-purity product essential in various synthetic applications (Lunelli, 2007).
Novel Compounds and Strong Acids
- Bisquaryls Synthesis : Liebeskind et al. (1993) synthesized novel compounds named bisquaryls, derived from squaric acid, via palladium-catalyzed reactions. These compounds, including the parent bisquaric acid, exhibit strong Brønsted acidity, indicating potential use in acid-catalyzed reactions (Liebeskind et al., 1993).
Molecular Geometry and Stability
- Structural Analysis : Lunelli et al. (1996) explored the molecular geometry of 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione and its isomer. The study combines IR spectroscopy, X-ray diffraction, and ab initio calculations to understand the structural properties, indicating applications in molecular modeling and material sciences (Lunelli et al., 1996).
Precursors to Novel Macrocycles
- Macrocycles Synthesis : A study by Rubin, Knobler, and Diederich (1990) presents the synthesis of cyclobutenodehydroannulenes as precursors to cyclocarbons and higher oxides of carbon. These findings are significant for developing new macrocyclic structures and materials (Rubin, Knobler, & Diederich, 1990).
Phase Transition Analysis
- Solid-Solid Phase Transition : Destro (1997) discovered a reversible solid-solid phase transition in crystalline 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione, a phenomenon valuable in material science and crystallography studies (Destro, 1997).
Synthesis of Substituted Compounds
- Versatile Starting Material : Xu, Yerxa, Sullivan, and Moore (1991) demonstrated the synthesis of 3-ethenyl-4-methoxycyclobutene-1,2-dione, a compound that undergoes facile addition reactions. This property makes it a versatile starting material for synthesizing various substituted cyclobutenediones (Xu, Yerxa, Sullivan, & Moore, 1991).
Safety and Hazards
Future Directions
The future directions of 3,4-Dimethoxy-3-cyclobutene-1,2-dione could involve its use in the synthesis of various compounds, as it has been used in the synthesis of chiral squaramides, highly enantioselective catalyst for the Friedel-Crafts reactions of indoles, squarate derivatives of the O-SP-core antigens, methyl squarate derivative of the Ogawa O-SP-core antigen, o-quinodimethanes, benzocyclobutenes, quinones .
Biochemical Analysis
Biochemical Properties
3,4-Dimethoxy-3-cyclobutene-1,2-dione plays a crucial role in various biochemical reactions. It interacts with hydroxylamine derivatives to form 3-hydroxyamino-4-methoxy-3-cyclobutene-1,2-diones . This compound is also involved in the synthesis of chiral squaramides, which are highly enantioselective catalysts for the Friedel-Crafts reactions of indoles . Additionally, this compound interacts with enzymes and proteins, forming squarate derivatives of the O-SP-core antigens .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and affecting gene expression. The compound’s impact on cellular metabolism includes alterations in metabolic flux and metabolite levels . These interactions can lead to changes in cell behavior and function, making this compound a valuable tool in cellular biology research.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes, leading to changes in gene expression . For example, it reacts with hydroxylamine derivatives to form 3-hydroxyamino-4-methoxy-3-cyclobutene-1,2-diones, which can further interact with other biomolecules . These interactions at the molecular level are essential for understanding the compound’s biochemical properties and effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions (2-8°C) and can be used in various biochemical assays
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in biomedical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions determine the compound’s bioavailability and efficacy in biochemical assays.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
properties
IUPAC Name |
3,4-dimethoxycyclobut-3-ene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c1-9-5-3(7)4(8)6(5)10-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBNZTGCAMLMJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C1=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200269 | |
Record name | 3-Cyclobutene-1,2-dione, 3,4-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40200269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5222-73-1 | |
Record name | 3-Cyclobutene-1,2-dione, 3,4-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005222731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Cyclobutene-1,2-dione, 3,4-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40200269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dimethoxy-3-cyclobutene-1,2-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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